molecular formula C7H5F3N2O3 B3040747 2-Nitro-6-(trifluoromethoxy)aniline CAS No. 235101-48-1

2-Nitro-6-(trifluoromethoxy)aniline

Cat. No.: B3040747
CAS No.: 235101-48-1
M. Wt: 222.12 g/mol
InChI Key: PLBYWLQBIKTTNZ-UHFFFAOYSA-N
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Description

2-Nitro-6-(trifluoromethoxy)aniline is an organic compound characterized by the presence of a nitro group, a trifluoromethoxy group, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-6-(trifluoromethoxy)aniline typically involves the nitration of 1,2-dichloro-4-trifluoromethoxybenzene. The nitration process is carried out at temperatures ranging from -20°C to +80°C. The nitration product, 1,2-dichloro-5-nitro-4-trifluoromethoxybenzene, is then subjected to further reactions to introduce the aniline group .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-6-(trifluoromethoxy)aniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethoxy group under appropriate conditions.

    Oxidation: The aniline moiety can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Major Products Formed

    Reduction: 2-Amino-6-(trifluoromethoxy)aniline.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

    Oxidation: Nitroso or nitro derivatives of the original compound.

Scientific Research Applications

2-Nitro-6-(trifluoromethoxy)aniline has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly those containing trifluoromethoxy groups.

    Material Science: The compound is used in the development of materials with specific electronic or optical properties due to the presence of the trifluoromethoxy group.

    Pharmaceutical Research: It is investigated for its potential use in drug development, particularly in the design of molecules with enhanced metabolic stability and bioavailability.

    Agricultural Chemistry: The compound is explored for its potential use in the synthesis of agrochemicals, including herbicides and pesticides.

Mechanism of Action

The mechanism of action of 2-Nitro-6-(trifluoromethoxy)aniline depends on its specific application

    Nitro Group: Can undergo reduction to form reactive intermediates that interact with biological molecules.

    Trifluoromethoxy Group: Enhances the lipophilicity and metabolic stability of the compound, affecting its interaction with biological membranes and enzymes.

    Aniline Moiety: Can participate in hydrogen bonding and other interactions with target proteins or nucleic acids.

Comparison with Similar Compounds

2-Nitro-6-(trifluoromethoxy)aniline can be compared with other similar compounds, such as:

    2-Nitro-4-(trifluoromethyl)aniline: Similar in structure but with a trifluoromethyl group instead of a trifluoromethoxy group. This difference can affect the compound’s reactivity and applications.

    2-Nitro-6-(trifluoromethyl)aniline: Another similar compound with a trifluoromethyl group at the 6-position

    N-Acetyl-3-(trifluoromethoxy)aniline: Contains an acetyl group instead of a nitro group, leading to different reactivity and applications.

Properties

IUPAC Name

2-nitro-6-(trifluoromethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O3/c8-7(9,10)15-5-3-1-2-4(6(5)11)12(13)14/h1-3H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLBYWLQBIKTTNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)(F)F)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3-trifluoromethoxy nitrobenzene (4.0 g, 20 mmol) in DMSO (60 ml), trimethylhydrazinium iodide (4.4 g, 22 mmol) is added and cooled to 0° C. KOt-Bu is added in portions. After stirring for 4 h at 25° C., ice water is added, pH is adjusted to 2-3 with HCl solution, the mixture extracted with EtOAc and washed with brine, followed by drying (Na2SO4) and evaporation of the solvent. Chromatography (silica gel, CH2Cl2/hexane=1:1) gave 2-nitro-6-trifluoromethoxy-phenylamine.
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ice water
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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